molecular formula C8H5Cl2N B2878477 2-Chloro-2-(3-chlorophenyl)acetonitrile CAS No. 1251275-91-8

2-Chloro-2-(3-chlorophenyl)acetonitrile

Cat. No.: B2878477
CAS No.: 1251275-91-8
M. Wt: 186.04
InChI Key: REPYNVZQNGNKHR-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-chlorophenyl)acetonitrile ( 1251275-91-8) is a versatile chemical building block with a molecular formula of C 8 H 5 Cl 2 N and a molecular weight of 186.04 g/mol . This compound features both a nitrile group and two chlorine atoms in distinct positions, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure is particularly useful for constructing more complex molecules, and it may serve as a key precursor in the development of pharmaceuticals and agrochemicals. The presence of reactive sites allows for various chemical transformations; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atoms can undergo substitution reactions . This reactivity profile makes it a candidate for exploring new synthetic pathways and creating compound libraries for biological screening. As a standard practice, proper safety protocols should be observed. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic applications or personal use.

Properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYNVZQNGNKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 2 3 Chlorophenyl Acetonitrile

Precursor Synthesis Strategies for Substituted Acetonitriles and Chlorinated Aromatics

The foundation for synthesizing the target compound lies in the efficient preparation of its key precursors: (3-chlorophenyl)acetonitrile and various alpha-halogenated building blocks.

(3-Chlorophenyl)acetonitrile, also known as 3-chlorobenzyl cyanide, is a crucial intermediate. xindaobiotech.com The most common and primary method for its synthesis is the nucleophilic substitution reaction between 3-chlorobenzyl chloride and a cyanide salt, typically sodium cyanide. chemicalbook.com

This reaction is generally performed in a polar aprotic solvent. To enhance the efficiency of the cyanide substitution, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide can be employed. Following the reaction, the product is isolated and purified. Standard purification techniques include fractional distillation, with a boiling point of 134-136°C at 10 mmHg, or recrystallization for high-purity grades. chemdad.comsigmaaldrich.com

The structure of (3-chlorophenyl)acetonitrile possesses two reactive sites: the nitrile group and the aromatic chlorine atom, making it a versatile precursor for more complex molecules. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion for further alkylation reactions.

Table 1: Physical and Chemical Properties of (3-Chlorophenyl)acetonitrile

PropertyValue
CAS Number 1529-41-5
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
Appearance Colorless liquid
Melting Point 11-13 °C
Boiling Point 134-136 °C (10 mm Hg)
Density 1.283 g/mL at 25 °C

Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemdad.comsigmaaldrich.com

Alpha-halogenated compounds are essential building blocks in organic synthesis. Chloroacetonitrile (B46850) (ClCH₂CN) is a primary example of an alpha-halogenated building block relevant to the synthesis of the target molecule. wikipedia.org A practical and common laboratory synthesis of chloroacetonitrile involves the dehydration of chloroacetamide, often using a strong dehydrating agent like phosphorus pentoxide. chemicalbook.comorgsyn.orgchemicalbook.com The reaction is typically carried out by refluxing the mixture, sometimes in a solvent like trimethylbenzene, followed by distillation to isolate the crude product. chemicalbook.comorgsyn.org For a higher purity product, redistillation over phosphorus pentoxide is recommended. orgsyn.orgchemicalbook.com

Another synthetic route is the photochemical chlorination of acetonitrile (B52724) with chlorine. chemicalbook.com Alpha-halogenation is a general reaction for carbonyl compounds containing α-hydrogens, which can undergo substitution with halogens like Cl₂, Br₂, and I₂. libretexts.org This reaction proceeds through an enol intermediate in acidic conditions or an enolate intermediate in basic conditions. wikipedia.orgyoutube.com

Direct Synthetic Routes via Alpha-Chlorination of (3-Chlorophenyl)acetonitrile

The most direct method to produce 2-Chloro-2-(3-chlorophenyl)acetonitrile is through the alpha-chlorination of its immediate precursor, (3-chlorophenyl)acetonitrile. This involves the selective substitution of a hydrogen atom on the carbon adjacent (alpha) to the nitrile group.

The α-chlorination of phenylacetonitriles can be achieved by treating the substrate with a suitable chlorinating agent. google.com Common reagents for this transformation include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). google.comgoogle.com

The reaction conditions are critical for achieving high conversion and selectivity. A key aspect of this process is the presence of a strong acid, which acts as a catalyst. google.comgoogle.com Hydrogen chloride (HCl) is frequently used, and it has the advantage of being a byproduct of the chlorination reaction itself, meaning it can be generated in situ. google.com The reaction rate and the induction period are dependent on factors such as the acid concentration. google.com The process is generally controllable, and for volatile reagents like chlorine gas, carrying out the reaction under pressure can be beneficial. google.com

Table 2: General Conditions for Alpha-Chlorination of Phenylacetonitriles

ParameterCondition
Substrate Phenylacetonitrile (B145931) derivative
Chlorinating Agent Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
Catalyst Strong acid (e.g., HCl)
Temperature Controlled, e.g., 40°C
Pressure Atmospheric or elevated

Based on patented processes for similar compounds. google.comgoogle.com

Other reagents have been developed for α-chlorination of various organic compounds. For instance, trichloromethanesulfonyl chloride has been shown to be an efficient reagent for the α-chlorination of aldehydes under mild conditions. acs.org Similarly, trichloroacetonitrile (B146778) can act as an electrophilic chlorination reagent under basic conditions for carbonyl compounds. rsc.org

As mentioned, the direct alpha-chlorination of phenylacetonitriles is effectively a catalyzed C-H chlorination reaction, with strong acids like HCl playing a crucial catalytic role. google.comgoogle.com The presence of the acid is necessary to facilitate the reaction with chlorinating agents like chlorine gas or sulfuryl chloride. google.com The catalyst can be added directly or generated during the reaction. google.com The amount of acid required can vary but is essential for the reaction to proceed efficiently. google.com

While much of the research on catalytic C-H chlorination has focused on other substrates, the principles remain relevant. For example, recent advancements have demonstrated catalytic enantioselective α-chlorination of ketones using nucleophilic chloride sources like NaCl in combination with a chiral catalyst. nih.gov This highlights the ongoing development in the field of catalytic chlorination, aiming for greener and more selective methods. nih.govresearchgate.net

Multi-Step Synthesis Approaches Incorporating the this compound Moiety

While direct synthesis provides a straightforward route, multi-step sequences are crucial for building more complex molecules where the this compound structure serves as a key intermediate. Alpha-halogenated nitriles are valuable synthons because the halogen atom can be displaced by various nucleophiles, and the nitrile group can be transformed into other functional groups like amines or carboxylic acids.

The development of flow chemistry processes for multi-step synthesis offers a modern paradigm for creating complex molecules, where intermediates are generated and consumed in a continuous sequence. syrris.jp A molecule like this compound would be a suitable candidate for such processes, where it could be generated in one step and immediately reacted in the next, minimizing handling and purification of potentially reactive intermediates.

Condensation Reactions Leading to Substituted Nitriles

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of larger molecules from smaller units, often with the elimination of a small molecule like water. In the context of nitrile synthesis, these reactions can be adapted to introduce the cyano group and build the required carbon skeleton.

One general approach involves the base-facilitated condensation of organonitriles. nih.govrsc.org This method relies on the deprotonation of a nitrile to form a potent nucleophile, which can then react with another molecule. nih.govrsc.org The reaction conditions, such as the choice of base and solvent, are critical for controlling the reaction's selectivity and efficiency. rsc.org For instance, less polar solvents like DME, anisole, and THF have been shown to improve reaction yields in certain nitrile condensations. rsc.org The electronic and steric effects of substituents on the starting materials also play a significant role in the outcome of these reactions. nih.govrsc.org

While the direct synthesis of this compound via a one-step condensation reaction is not explicitly detailed in the provided search results, the principles of such reactions are broadly applicable. A plausible, though speculative, pathway could involve the condensation of (3-chlorophenyl)acetonitrile with a chlorinating agent.

A patent describes a "one-pot" method for preparing a related compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, which involves a condensation reaction between a substituted chlorobenzyl cyanide and 4-chloro-2-nitrotoluene. google.com This demonstrates the utility of condensation reactions in synthesizing complex substituted acetonitriles.

Reactant 1Reactant 2Base/CatalystSolventProduct Type
OrganonitrileOrganonitrileLiHMDSDME/Anisole/THFβ-enaminonitrile
Chlorobenzyl cyanide4-Chloro-2-nitrotolueneNaOHMethanolSubstituted diphenylacetonitrile
AldehydeHydroxylamine hydrochlorideCopper Fluorapatite (B74983)NeatNitrile

Nucleophilic Substitution Strategies at the Alpha-Carbon

Nucleophilic substitution at the alpha-carbon of a carbonyl or nitrile group is a fundamental and widely used strategy for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com This approach is particularly relevant for the synthesis of this compound, as it allows for the direct introduction of the chlorine atom at the position adjacent to the nitrile group.

The core of this strategy lies in the generation of a nucleophilic carbanion (an enolate or a similar species) at the alpha-position, which can then react with an electrophilic chlorine source. wikipedia.org The acidity of the alpha-hydrogen in nitriles makes them suitable substrates for deprotonation by a strong base. libretexts.org

A common method for synthesizing nitriles involves the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction. libretexts.org This is often carried out by heating the mixture under reflux in a solvent like ethanol. libretexts.org For example, p-chlorophenyl acetonitrile can be synthesized from p-chlorobenzyl chloride and sodium cyanide. youtube.com This reaction can be catalyzed by potassium iodide, which participates in a Finkelstein reaction to form a more reactive organoiodide intermediate. youtube.com

To synthesize this compound, a two-step process could be envisioned. First, (3-chlorophenyl)acetonitrile would be synthesized. Then, the alpha-carbon would be subjected to chlorination. This would require the deprotonation of the alpha-carbon to form a nucleophile, which would then attack an electrophilic chlorine source.

Starting MaterialReagent 1Reagent 2SolventProduct
p-chlorobenzyl chlorideSodium cyanidePotassium iodideAcetonep-chlorophenyl acetonitrile
Anisyl alcoholConcentrated HCl--Anisyl chloride
Anisyl chlorideSodium cyanideSodium iodideAcetonep-methoxyphenylacetonitrile

Process Optimization and Scale-Up Considerations in Synthesis

Moving from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Yield Optimization Techniques

Optimizing the yield of a chemical reaction is a multi-faceted challenge that involves a systematic investigation of various reaction parameters. numberanalytics.comaeeisp.com Key factors that influence yield include:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize the formation of the desired product and minimize side reactions. numberanalytics.comaeeisp.com

Reagents and Catalysts: The choice and concentration of reagents, as well as the selection of an appropriate catalyst, can have a profound impact on reaction efficiency and selectivity. numberanalytics.comaeeisp.com For instance, in the synthesis of geranyl nitrile, the dosages of ammonia, hydrogen peroxide, and the catalyst were critical factors. aeeisp.com

Monitoring: Continuous monitoring of the reaction progress using analytical techniques like chromatography allows for real-time adjustments and helps determine the optimal endpoint of the reaction. numberanalytics.com

A study on the synthesis of geranyl nitrile from citral (B94496) demonstrated a systematic optimization process. aeeisp.com Through univariate and orthogonal experiments, the optimal conditions for reactant ratios, catalyst type and dosage, solvent, reaction time, and temperature were determined, leading to a significant increase in yield. aeeisp.com

FactorOptimized Condition for Geranyl Nitrile Synthesis
Reactant Ratio (citral:NH₃·H₂O:H₂O₂:CuCl)1:2.7:5.5:0.045
OxidantH₂O₂
CatalystCuCl
SolventIsopropanol
Reaction Time5 h
Reaction Temperature10-15 °C

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to a more sustainable manufacturing process.

Key green chemistry principles applicable to nitrile synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net The hydration of nitriles to amides is an example of a 100% atom-economical method. researchgate.net

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives like water or solvent-free conditions. nih.govnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled. researchgate.netscirp.org Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture. scirp.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources is a key aspect of sustainable chemistry. nih.gov

Recovery and Reuse of Reagents and Solvents

Strategies for recovery and reuse include:

Distillation: Solvents can often be recovered by distillation and reused in subsequent batches. orgsyn.org

Catalyst Recycling: Heterogeneous catalysts can be filtered off from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.netscirp.org For example, a copper fluorapatite (CuFAP) catalyst used in nitrile synthesis was shown to be easily separated and reused. scirp.org Similarly, palladium nanoparticles supported on copper oxide have been used as a recyclable catalyst for the cyanation of aryl halides. researchgate.net

The development of robust and recyclable catalysts is an active area of research aimed at making chemical processes more sustainable. researchgate.netscirp.org

Mechanistic Investigations of 2 Chloro 2 3 Chlorophenyl Acetonitrile Formation and Reactivity

Exploration of Reaction Pathways in Synthetic Transformations

The formation of 2-Chloro-2-(3-chlorophenyl)acetonitrile from (3-chlorophenyl)acetonitrile involves the substitution of a hydrogen atom at the benzylic position with a chlorine atom. The reactivity of the resulting α-chloro nitrile is then characterized by its susceptibility to nucleophilic attack and its potential to undergo intramolecular cyclizations.

Radical versus Ionic Intermediates in Benzylic Halogenation

The halogenation at the benzylic position—the carbon atom adjacent to the phenyl ring—can proceed through different mechanistic routes, primarily involving either radical or ionic intermediates. The specific pathway is highly dependent on the reaction conditions.

Benzylic halogenation typically proceeds via a free-radical mechanism, especially when initiated by heat, light (UV), or a radical initiator like azobisisobutyronitrile (AIBN). numberanalytics.com In the context of forming this compound, the reaction would begin with the homolytic cleavage of a chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the benzylic carbon of (3-chlorophenyl)acetonitrile. This step is favored because the resulting benzylic radical is stabilized by resonance with the adjacent phenyl ring. The benzylic radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, propagating the chain reaction.

The stability of the benzylic radical is a key factor influencing the reaction rate. numberanalytics.com The presence of the 3-chloro substituent on the phenyl ring, being an electron-withdrawing group, is expected to slightly decrease the stability of the radical intermediate compared to an unsubstituted phenyl ring, thereby decreasing the reaction rate. numberanalytics.com

Alternatively, under different conditions, an ionic pathway may compete. This could involve the formation of a benzylic carbocation. However, the presence of the electron-withdrawing nitrile group (-CN) at the α-position would destabilize an adjacent carbocation, making a direct Sₙ1-type ionic substitution less likely. An ionic mechanism is more plausible if a strong Lewis acid catalyst is used, which could polarize the halogenating agent.

Nucleophilic Attack and Substitution Mechanisms at the Nitrile or Alpha-Carbon

Once formed, this compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the alpha-carbon (α-carbon) bonded to the chlorine atom, and the carbon atom of the nitrile group.

Attack at the Alpha-Carbon: The α-carbon is rendered electrophilic by the inductive effect of the chlorine atom, making it a prime target for nucleophilic substitution (Sₙ2) reactions. A wide range of nucleophiles can displace the chloride ion. chemguide.co.uklibretexts.org For example, reaction with cyanide ions can introduce a second nitrile group, while reaction with amines or alkoxides would lead to the corresponding α-amino or α-alkoxy acetonitriles. youtube.com The rate of these Sₙ2 reactions is sensitive to steric hindrance around the α-carbon. libretexts.org

Attack at the Nitrile Carbon: The carbon atom of the nitrile group (C≡N) is also electrophilic due to the polarity of the triple bond. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack this carbon. chemistrysteps.com This addition initially forms an imine anion, which upon aqueous workup, can be hydrolyzed to a ketone. libretexts.orgchemistrysteps.com Weaker nucleophiles can also react with the nitrile group, often requiring acid or base catalysis to proceed. For instance, hydrolysis of the nitrile under acidic or basic conditions converts it first to an amide and then to a carboxylic acid. libretexts.orgpressbooks.pub

The competition between these two reaction sites depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the α-carbon, while some strong, carbon-based nucleophiles might prefer the nitrile carbon.

Intramolecular Cyclization and Condensation Mechanisms

Derivatives of this compound, particularly those with a suitably positioned nucleophilic group within the same molecule, can undergo intramolecular cyclization. These reactions are powerful tools for constructing heterocyclic ring systems.

For instance, if a nucleophilic group (like an amine or thiol) is introduced into the molecule, it can attack the electrophilic α-carbon, displacing the chlorine and forming a ring. The rate and feasibility of such cyclizations are governed by factors like the length of the chain connecting the nucleophile and electrophile, which determines the size of the ring being formed (e.g., 5- or 6-membered rings are generally favored).

Another type of intramolecular reaction involves the nitrile group itself participating in the cyclization. Aromatic nitriles can undergo intramolecular condensation with nearby functional groups, such as aminothiols, to form macrocycles. nih.gov In a related context, intramolecular radical cyclization is a known method for forming polyheterocycles, where an aryl radical generated on a substituent can attack another part of the molecule to form a new ring. beilstein-journals.org While specific examples for this compound are not detailed, these general principles suggest its potential as a precursor in the synthesis of complex cyclic structures.

Influence of Solvent Systems on Reaction Mechanisms

The choice of solvent is a critical parameter that can dramatically influence not only the rate of a reaction but also its mechanistic pathway. Solvents affect the stability of reactants, intermediates, and transition states through polarity and specific solvation effects.

Role of Acetonitrile (B52724) as a Solvent and Reactant

Acetonitrile (CH₃CN) is a particularly interesting solvent in the context of this compound chemistry due to its structural similarity and its properties as a polar aprotic solvent. ntnu.nonih.gov

As a solvent , its polarity (dielectric constant of ~38) makes it effective at dissolving a wide range of polar and nonpolar reactants. ntnu.no It is a favored solvent for Sₙ2 reactions because it enhances the reactivity of nucleophiles. lumenlearning.com In radical chlorinations, acetonitrile is considered a more environmentally benign alternative to chlorinated solvents and can improve reaction yields. psu.eduacsgcipr.org

However, acetonitrile is not always an inert bystander. Under certain conditions, it can act as a reactant . For example, in the presence of chlorine gas and initiators (like UV light), acetonitrile itself can be chlorinated to produce chloroacetonitrile (B46850) or trichloroacetonitrile (B146778). ntnu.no This highlights the potential for competitive side reactions if acetonitrile is used as a solvent during the chlorination of (3-chlorophenyl)acetonitrile, depending on the specific reagents and conditions employed. Furthermore, the acidic α-protons of acetonitrile can be removed by strong bases, allowing it to participate in condensation reactions. youtube.com

Computational Studies on Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them. Such studies provide a quantitative understanding of the reaction's feasibility and kinetics.

Transition State Analysis for Key Steps

A transition state (TS) represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that is midway between reactants and products. The analysis of its geometry and energetic properties is fundamental to understanding the reaction mechanism. For the nucleophilic substitution reaction of an α-chloro-substituted phenylacetonitrile (B145931) with a nucleophile (e.g., cyanide), a key step in its formation, the transition state would involve the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-chlorine bond.

Computational modeling can precisely determine the geometric parameters of this transition state, such as bond lengths and angles. For instance, in a typical Sₙ2 reaction, the transition state is characterized by a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the leaving group occupying the axial positions.

Table 1: Representative Calculated Transition State Geometries for the Sₙ2 reaction of an α-chlorophenylacetonitrile with a Nucleophile (Nu⁻)

ParameterValue (Å or Degrees)Description
C-Cl Bond Length2.2 - 2.5The bond to the leaving group is elongated compared to the reactant state.
C-Nu Bond Length2.0 - 2.3The bond to the incoming nucleophile is still forming and is longer than in the final product.
Nu-C-Cl Angle~180Indicative of a linear arrangement of the nucleophile, the central carbon, and the leaving group.
Phenyl-C-CN Angle~90The phenyl and nitrile groups are in the equatorial plane of the trigonal bipyramidal structure.
Phenyl-C-Nu Angle~90The phenyl and nitrile groups are in the equatorial plane of the trigonal bipyramidal structure.
CN-C-Nu Angle~90The phenyl and nitrile groups are in the equatorial plane of the trigonal bipyramidal structure.

Note: The values presented are illustrative and can vary depending on the specific substituents on the phenyl ring and the nature of the nucleophile.

The electronic structure of the transition state can also be analyzed to understand charge distribution and orbital interactions, providing further insight into the factors that stabilize or destabilize this critical point on the reaction pathway.

Energy Profile Calculations of Reaction Pathways

The energy profile of a reaction pathway provides a quantitative depiction of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy diagram can be constructed. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate.

Table 2: Illustrative Calculated Energy Profile for the Sₙ2 Formation of a Substituted Phenylacetonitrile (in kcal/mol)

SpeciesRelative Energy (kcal/mol)Description
Reactants (α-chlorophenylacetonitrile + Nu⁻)0.0The reference point for the energy profile.
Pre-reaction Complex-5 to -10A weakly associated complex between the reactants, often found in the gas phase or non-polar solvents.
Transition State (TS)+15 to +25The highest energy point on the reaction coordinate, representing the activation barrier.
Post-reaction Complex-25 to -35A weakly associated complex between the product and the leaving group.
Products (phenylacetonitrile-Nu + Cl⁻)-20 to -30The final products of the reaction. The negative value indicates an overall exothermic process.

Note: These energy values are hypothetical and serve to illustrate a typical energy profile. The actual values would be highly dependent on the specific reactants, solvent, and level of computational theory.

By comparing the energy profiles of different possible pathways (e.g., Sₙ1 vs. Sₙ2), computational studies can predict the dominant reaction mechanism under a given set of conditions. For a secondary benzylic halide like this compound, both Sₙ1 and Sₙ2 pathways could be plausible, and computational analysis would be essential to distinguish between them by calculating the activation barriers for each.

Derivatization and Transformational Chemistry of 2 Chloro 2 3 Chlorophenyl Acetonitrile

Reactions at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for its conversion into several other important functional groups, primarily carboxylic acid derivatives and amides.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in 2-Chloro-2-(3-chlorophenyl)acetonitrile to its corresponding carboxylic acid, 2-chloro-2-(3-chlorophenyl)acetic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.org The process occurs in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.com Subsequent proton transfers lead to an imidic acid intermediate, which then tautomerizes to the more stable 2-chloro-2-(3-chlorophenyl)acetamide. chemistrysteps.com Continued heating in the acidic medium leads to the hydrolysis of this amide to produce 2-chloro-2-(3-chlorophenyl)acetic acid and an ammonium salt. libretexts.org

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. openstax.org The resulting imine anion is protonated by water to form a hydroxy imine, which tautomerizes to the amide. openstax.orglibretexts.org Further reaction with hydroxide, typically under vigorous conditions like heating under reflux, converts the amide into a carboxylate salt. openstax.orgorganicchemistrytutor.com A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org

It is important to note that under certain basic conditions, particularly with a poor leaving group at the alpha position, the reaction can proceed through initial attack at the nitrile, followed by cyclization of the intermediate amide to displace the alpha-substituent, though direct hydrolysis is more common for this substrate. stackexchange.com

Table 1: Conditions for Hydrolysis of Nitriles to Carboxylic Acids

Catalyst Reagents Conditions Product
Acid Dilute HCl or H₂SO₄, Water Heat under reflux 2-Chloro-2-(3-chlorophenyl)acetic acid

Conversion to Amides and Other Nitrogen-Containing Compounds

The hydrolysis of this compound can be controlled to stop at the intermediate amide stage, yielding 2-chloro-2-(3-chlorophenyl)acetamide. This is typically achieved by using milder basic conditions and carefully controlling the reaction temperature and duration. organicchemistrytutor.com For instance, reaction with basic hydrogen peroxide (the Radziszewski reaction) or using certain catalysts can favor the formation of the amide over the carboxylic acid.

Furthermore, the nitrile group can be completely reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. openstax.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species, yielding 2-chloro-1-(3-chlorophenyl)ethan-1-amine. openstax.orglibretexts.org

Table 2: Conversion of the Nitrile Group to Amides and Amines

Desired Product Reagents Typical Conditions
Amide H₂O₂, NaOH (aq) Mild temperature

Transformations Involving the Alpha-Chlorine Atom

The chlorine atom located on the carbon adjacent to the phenyl ring (the alpha-carbon) is a leaving group, making this position an electrophilic center for nucleophilic substitution and a handle for carbon-carbon bond formation.

Nucleophilic Displacement Reactions

The alpha-chlorine atom can be readily displaced by a variety of strong nucleophiles through an Sₙ2 reaction mechanism. youtube.comyoutube.com This pathway allows for the introduction of diverse functionalities at the alpha-position. For example, reaction with hydroxide or alkoxide ions can introduce hydroxyl or ether groups, respectively. Amines can be used to synthesize alpha-amino nitriles, and cyanide can introduce a second nitrile group, forming a malononitrile derivative. The efficiency of these reactions is enhanced by the presence of the adjacent phenyl and nitrile groups, which help stabilize the transition state.

Table 3: Examples of Nucleophilic Substitution at the Alpha-Carbon

Nucleophile Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) 2-(3-chlorophenyl)-2-hydroxyacetonitrile
Alkoxide Sodium Methoxide (NaOCH₃) 2-(3-chlorophenyl)-2-methoxyacetonitrile
Amine Ammonia (NH₃) 2-amino-2-(3-chlorophenyl)acetonitrile

Metal-Catalyzed Cross-Coupling Reactions at the Alpha-Carbon

Modern organic synthesis provides powerful tools for forming carbon-carbon bonds via metal-catalyzed cross-coupling reactions. While direct examples involving this compound are not extensively documented, the reactivity of the alpha-chloro group makes it a plausible substrate for such transformations. Analogous palladium-catalyzed α-arylation reactions of acetonitrile (B52724) derivatives have been successfully demonstrated. nih.gov

For example, a hypothetical Suzuki coupling reaction could involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base. This would result in the formation of a new carbon-carbon bond at the alpha-position, yielding a diarylacetonitrile derivative. Similarly, other cross-coupling reactions like the Sonogashira coupling with terminal alkynes or Buchwald-Hartwig amination with amines could potentially be applied. Iron-catalyzed methods have also emerged for coupling similar substrates, such as styrenyl chlorides, with Grignard reagents. nih.govtue.nl

Modifications and Functionalizations of the Chlorophenyl Moiety

The 3-chlorophenyl ring itself can undergo further functionalization, primarily through electrophilic aromatic substitution (EAS). researchgate.net The reactivity and orientation of incoming electrophiles are governed by the directing effects of the two existing substituents: the chlorine atom and the alpha-chloroacetonitrile group.

Chlorine Atom : This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance. libretexts.org

Alpha-chloroacetonitrile Group (-CH(Cl)CN) : This group is strongly deactivating due to the powerful inductive electron-withdrawing effects of both the chlorine and the nitrile group. As it lacks the ability to donate electrons via resonance, it acts as a meta-director. libretexts.org

When both groups are present, their combined influence directs new electrophiles. The chlorine directs to positions 2, 4, and 6, while the -CH(Cl)CN group at position 1 directs to position 5. The directing effects are generally additive. Therefore, in an electrophilic substitution reaction such as nitration (with HNO₃/H₂SO₄) or further halogenation (e.g., with Cl₂/FeCl₃), the incoming electrophile would preferentially substitute at the positions activated by the chlorine atom (positions 4 and 6) and not sterically hindered, as these positions are less deactivated than those ortho to the strongly deactivating group. Position 5 is also a possibility due to the meta-directing effect of the side chain. The exact product distribution would depend on the specific reaction conditions and the nature of the electrophile.

Aromatic Substitution Reactions

The 3-chlorophenyl group in this compound possesses a chlorine atom which is a deactivating, ortho-, para-directing substituent for electrophilic aromatic substitution. However, the primary literature and key patents, such as patent CA2412543C, focus on the reactivity of the α-chloro and nitrile groups for constructing larger heterocyclic systems rather than on the modification of the existing aromatic ring. While standard aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are theoretically possible, specific examples and conditions for such transformations on this compound are not extensively detailed in readily available scientific literature. The synthetic utility of this compound is predominantly centered on its role as a building block where the aromatic ring is incorporated as a pre-functionalized unit.

Palladium-Catalyzed Cross-Coupling on the Aromatic Ring

The chlorine substituent on the aromatic ring of this compound presents a potential site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In principle, the aryl chloride could be coupled with various partners to introduce new substituents. However, similar to aromatic substitution reactions, the application of such cross-coupling methods directly on the 3-chlorophenyl ring of this specific molecule is not a primary focus of the available literature. The synthetic pathways described in relevant patents, including CA2412543C, utilize the molecule in condensation reactions that precede the formation of heterocyclic rings, leaving the aromatic chlorine substituent intact in the final product. google.com

This compound as a Building Block in Complex Molecular Synthesis

The true synthetic value of this compound is realized in its application as a versatile precursor for the construction of complex, polycyclic molecules, particularly nitrogen-containing heterocycles with significant biological and pharmaceutical relevance.

Synthesis of Substituted Quinoline Derivatives

A significant application of this compound is in the synthesis of substituted quinoline derivatives. Quinolines are a class of heterocyclic compounds found in numerous natural products and are the core scaffold of many pharmaceuticals. Patent CA2412543C details a process for preparing quinoline derivatives where an α-halo-α-arylacetonitrile, such as this compound, is a key reactant. google.com

The general synthesis involves the reaction of the α-chloroacetonitrile derivative with a substituted aniline or a related 2-aminoarylketone. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinoline ring system. The 3-chlorophenyl group from the starting material becomes a substituent on the newly formed quinoline core.

Table 1: Representative Synthesis of Quinoline Derivatives

Reactant 1 Reactant 2 Product Class Reference
This compound Substituted 2-aminoacetophenone Substituted 2-(3-chlorophenyl)quinoline google.com

This methodology provides a convergent and efficient route to highly functionalized quinolines, which are valuable intermediates for agrochemicals and pharmaceuticals.

Preparation of Acridine Derivatives

Acridines are another important class of nitrogen-containing tricyclic heterocycles known for their ability to intercalate DNA, leading to applications as anticancer agents and fluorescent dyes. researchgate.netnih.gov While a direct, one-step synthesis of acridines from this compound is not prominently described, the compound serves as a precursor to intermediates that can be converted to acridines.

A plausible synthetic pathway involves the initial synthesis of a quinoline derivative as described in section 3.4.1. Certain quinoline derivatives, particularly those functionalized at the 2 and 3 positions, can undergo further reactions to form the third ring of the acridine system. For example, literature describes the construction of acridine scaffolds through the intramolecular cyclization of derivatives made from 2-chloro-quinoline-3-carbaldehydes. researchgate.net Therefore, this compound is a valuable starting material for quinoline intermediates, which in turn can be elaborated into the acridine framework. pharmaguideline.com

Precursor for Other Biologically Relevant Scaffolds

The utility of the arylacetonitrile framework extends beyond quinolines and acridines. Chinese patent CN103172537A discloses a one-pot method for preparing 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile. google.com This compound is a key intermediate in the synthesis of closantel sodium, a broad-spectrum salicylanilide anthelmintic drug used in veterinary medicine to treat parasitic infections. google.com

The synthesis described in the patent involves the condensation of a substituted p-chlorobenzyl cyanide with 4-chloro-2-nitrotoluene, followed by the reduction of the nitro group. This process highlights the importance of the substituted phenylacetonitrile (B145931) core as a foundational element for building complex, biologically active molecules. Although the substitution pattern differs slightly from this compound, the underlying chemical principles demonstrate the value of this class of compounds as precursors to important veterinary drugs.

Table 2: Application in the Synthesis of Pharmaceutical Intermediates

Starting Material Class Reaction Product Application Reference

The reactivity of the nitrile and alpha-chloro groups allows for a wide range of transformations, making this compound and its analogues powerful building blocks in medicinal and materials chemistry.

Detailed Computational and Theoretical Chemistry Studies for this compound Not Found in Publicly Available Research

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical chemistry of the specific compound this compound, it has been determined that there is no publicly available research that provides the specific analyses requested.

Searches were conducted to find dedicated studies on this compound covering the following areas:

Density Functional Theory (DFT) Calculations: Including Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis, Molecular Electrostatic Potential (MEP) Surface Analysis, Nonlinear Optical (NLO) Properties Prediction, Thermodynamic Property Calculations, and Conformational Analysis and Stability.

Intermolecular Interactions and Crystal Packing

The investigation did not yield any specific published papers, datasets, or detailed computational findings for this particular molecule. While research exists for structurally similar compounds, such as other derivatives of chlorophenylacetonitrile, this information is not directly applicable to this compound and therefore cannot be used to accurately fulfill the request for an article focused solely on this compound.

Consequently, it is not possible to generate a scientifically accurate article with the requested detailed structure and data tables for this compound at this time.

Computational and Theoretical Chemistry Studies of 2 Chloro 2 3 Chlorophenyl Acetonitrile

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Network Analysis

A detailed analysis of the hydrogen bonding network of 2-Chloro-2-(3-chlorophenyl)acetonitrile in a crystalline state reveals the nature and strength of intermolecular interactions. In the absence of strong hydrogen bond donors, the primary interactions governing the crystal packing are expected to be weak C-H···N and C-H···Cl hydrogen bonds. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the chlorine atoms and the aromatic ring can also participate in weak interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For this compound, this analysis provides a detailed picture of the close contacts between neighboring molecules. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular contact.

The analysis for similar chloro-substituted organic compounds reveals that H···H, C···H/H···C, and Cl···H/H···Cl contacts are the most significant contributors to the crystal packing. nih.govnih.gov Red spots on the dnorm surface typically indicate close contacts corresponding to hydrogen bonds and other strong interactions. For this compound, these would likely involve the nitrile nitrogen and the chlorine atoms.

Table 1: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted ContributionDescription
H···HHighArises from the hydrogen atoms on the phenyl ring and the acetonitrile (B52724) moiety.
C···H/H···CSignificantRepresents interactions between carbon and hydrogen atoms of adjacent molecules.
Cl···H/H···ClSignificantHighlights the role of the chlorine substituents in forming intermolecular contacts.
N···H/H···NModerateInvolves the nitrogen atom of the nitrile group acting as a hydrogen bond acceptor.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models are employed to predict and understand these solvent effects.

Continuum Solvation Models for Theoretical Predictions

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. wikipedia.orgresearchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of solvation free energies and the prediction of how the solvent affects the electronic structure, geometry, and reactivity of the solute molecule. q-chem.com

For this compound, PCM calculations can be used to predict its stability and conformational preferences in various solvents. The model creates a cavity in the dielectric continuum that represents the solute, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. This approach is computationally efficient and provides valuable insights into the bulk effects of the solvent.

Analysis of Basicity and Acidity in Different Solvents

The basicity of the nitrile group and the acidity of the α-hydrogen in this compound are key chemical properties that are highly dependent on the solvent. Computational methods can be used to predict the pKa values of the compound in different solvents, providing a quantitative measure of its acidity and basicity.

The acidity of the α-hydrogen is enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitrile group. The basicity of the nitrile nitrogen is influenced by the electronic effects of the substituted phenyl ring. The pKa values can be calculated using thermodynamic cycles and quantum chemical calculations of the free energies of the neutral molecule and its conjugate acid and base in the gas phase and in solution, with the solvation energies being calculated using continuum models.

Table 2: Predicted Trends in Acidity and Basicity in Different Solvents

Solvent PropertyEffect on Acidity (α-hydrogen)Effect on Basicity (Nitrile N)
Increasing PolarityIncreased acidity due to stabilization of the resulting anion.Decreased basicity due to stabilization of the neutral molecule's lone pair.
Protic SolventsIncreased acidity through hydrogen bonding with the conjugate base.Decreased basicity through hydrogen bonding with the nitrogen lone pair.
Aprotic SolventsAcidity is primarily influenced by the solvent's dielectric constant.Basicity is less affected compared to protic solvents.

These computational predictions are essential for understanding the chemical behavior of this compound in different chemical environments and for designing synthetic routes and applications where its acid-base properties are important.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 2 3 Chlorophenyl Acetonitrile

Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (XRD)

Single Crystal X-ray Diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of 2-Chloro-2-(3-chlorophenyl)acetonitrile, one could determine its three-dimensional molecular structure. This analysis would provide key information such as bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal system, space group, and unit cell dimensions, offering insights into the packing of the molecules in the solid state. Without experimental data, a crystallographic data table cannot be generated.

Solution-State Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring and the single proton on the carbon atom adjacent to the nitrile group (the α-carbon). The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrile group. The multiplicity (singlet, doublet, triplet, etc.) of the aromatic signals would provide information about the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbons of the 3-chlorophenyl ring, the α-carbon, and the carbon of the nitrile group. The chemical shifts of these carbons would provide further confirmation of the molecular structure.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would reveal which protons are directly attached to which carbon atoms.

Without access to experimental spectra, a data table of chemical shifts and coupling constants cannot be compiled.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups present in this compound. Key expected vibrational frequencies would include:

C≡N stretch: A sharp, intense band characteristic of the nitrile group.

C-Cl stretches: Bands corresponding to the vibrations of the carbon-chlorine bonds on the aromatic ring and the α-carbon.

Aromatic C-H and C=C stretches: Multiple bands in the characteristic regions for aromatic compounds.

C-H stretch: A band for the proton on the α-carbon.

A detailed data table of vibrational frequencies cannot be provided in the absence of experimental data.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a technique that involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For this compound, the molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would be a unique fingerprint of the molecule. Expected fragmentation pathways could include the loss of a chlorine atom, the loss of the nitrile group, or cleavage of the bond between the α-carbon and the phenyl ring. A table of characteristic ions and their relative abundances cannot be created without the actual mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous identification of a compound by providing a highly accurate mass measurement of its molecular ion. This allows for the determination of the elemental composition. For this compound (C₈H₅Cl₂N), the theoretical exact mass can be calculated. HRMS analysis would be expected to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus distinguishing it from other compounds with the same nominal mass.

Systematic Mass Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns upon ionization. In a typical electron ionization mass spectrometry (EI-MS) experiment, this compound would be expected to undergo fragmentation at its weakest bonds.

A systematic analysis of the fragmentation pattern would involve the identification of characteristic fragment ions. Potential fragmentation pathways for this molecule could include the loss of a chlorine atom, the cyano group, or cleavage of the bond between the benzylic carbon and the phenyl ring. The resulting fragment ions would provide valuable information for confirming the structure of the molecule. The isotopic pattern resulting from the two chlorine atoms would also be a key diagnostic feature in the mass spectrum.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC-MS method would involve optimizing several parameters to achieve good separation and detection.

A hypothetical GC-MS method would likely utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program would be optimized to ensure the elution of the compound as a sharp, symmetrical peak, well-separated from any potential impurities. The mass spectrometer would be operated in full-scan mode to identify the compound and any co-eluting impurities based on their mass spectra, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Interactive Data Table: Hypothetical GC-MS Method Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

High-Performance Liquid Chromatography (HPLC) for Purity

High-performance liquid chromatography is a versatile technique for the purity assessment of a wide range of compounds. For a compound like this compound, a reversed-phase HPLC method would be most common.

Method development would focus on selecting an appropriate C18 or C8 column and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve optimal separation of the main compound from its impurities. A UV detector would likely be used for detection, with the wavelength set to a value where the compound exhibits strong absorbance. The purity of the sample would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Future Research Directions and Academic Applications of 2 Chloro 2 3 Chlorophenyl Acetonitrile in Chemical Synthesis

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 2-Chloro-2-(3-chlorophenyl)acetonitrile and its derivatives is a primary area for future investigation. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on the application of green chemistry principles to mitigate these issues.

Key areas of exploration include:

Catalytic Systems: The use of catalytic amounts of reagents, as opposed to stoichiometric quantities, is a cornerstone of green chemistry. Research into novel metal-based or organocatalytic systems for the chlorination of (3-chlorophenyl)acetonitrile could lead to more efficient and selective syntheses.

Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable synthesis. Studies exploring the synthesis of this compound in such media could significantly reduce the environmental impact of its production.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of a continuous flow process for the synthesis of this compound could lead to a more sustainable and scalable manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. rasayanjournal.co.inrasayanjournal.co.in Investigating the use of microwave technology in the synthesis of this compound could provide a more energy-efficient route. rsc.org

A comparative analysis of potential green synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Organocatalysis Metal-free, lower toxicity, readily available catalystsDevelopment of highly enantioselective catalysts for asymmetric synthesis. organic-chemistry.org
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalystsIdentification and engineering of enzymes for the selective chlorination of the benzylic position.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy sourceDevelopment of efficient photocatalytic systems for the radical chlorination of (3-chlorophenyl)acetonitrile.
Solvent-Free Reactions Reduced waste, simplified work-up proceduresExploration of mechanochemical methods, such as ball milling, to facilitate the reaction in the absence of a solvent. mdpi.com

Development of Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the benzylic chlorine, the nitrile group, and the aromatic ring—presents a significant challenge and opportunity for the development of selective functionalization strategies. Future research will aim to control which part of the molecule reacts, allowing for the synthesis of a diverse range of derivatives.

Benzylic Position: The benzylic chlorine is susceptible to nucleophilic substitution, making it a prime target for introducing a variety of functional groups. Research into controlling the stereochemistry of these substitutions, perhaps through the use of chiral catalysts, would be highly valuable.

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. Developing selective methods to transform the nitrile group in the presence of the benzylic chloride is a key research objective.

Aromatic Ring: The 3-chlorophenyl group can undergo further electrophilic aromatic substitution. Directing these substitutions to specific positions on the ring (ortho, meta, or para to the existing chloro and acetonitrile (B52724) substituents) will be a focus of future studies. The use of directing groups or specific catalytic systems can aid in achieving high regioselectivity.

Controlling the selectivity of C-H functionalization is a long-standing challenge in organic synthesis. The development of bimetallic catalysts has shown promise in directing site selectivity in the arylation of related compounds, and similar strategies could be applied to this compound. nih.gov

Investigation of Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis will play a pivotal role in unlocking the full synthetic potential of this compound. Future research in this area will likely focus on the design and application of novel catalytic systems to achieve high levels of efficiency, selectivity, and stereocontrol.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of this compound is a significant area for exploration. This would allow for the synthesis of optically active derivatives, which are often required for pharmaceutical applications. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis and could be applied to reactions involving this compound. researchgate.netbeilstein-journals.org

Dual Catalysis: The use of two different catalysts that work in concert to promote a chemical transformation can enable reactions that are not possible with a single catalyst. Investigating dual catalytic systems for the functionalization of this compound could lead to the discovery of novel and efficient synthetic methods.

Photocatalysis: As mentioned earlier, photoredox catalysis offers a mild and sustainable approach to chemical synthesis. Exploring the use of photocatalysts to activate this compound towards new types of reactions, such as radical additions or cross-coupling reactions, is a promising research direction.

The table below summarizes potential catalytic approaches and their applications.

Catalytic ApproachPotential ApplicationDesired Outcome
Chiral Phase-Transfer Catalysis Enantioselective alkylation of the benzylic position.Access to enantioenriched α-substituted (3-chlorophenyl)acetonitriles.
Transition Metal Catalysis Cross-coupling reactions at the benzylic position or the aromatic ring.Formation of new carbon-carbon and carbon-heteroatom bonds.
Enzyme Catalysis Kinetic resolution of racemic this compound.Separation of enantiomers to obtain optically pure compounds.

Application in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to generate diverse molecular scaffolds. mdpi.com The unique combination of a reactive halide and a nitrile group makes this compound an attractive substrate for the development of novel MCRs.

Isocyanide-Based MCRs: The nitrile group of this compound could potentially be converted to an isocyanide in situ, which could then participate in well-known MCRs such as the Passerini and Ugi reactions. researchgate.netnih.govrsc.orgorganic-chemistry.org This would allow for the rapid construction of complex peptide-like structures.

Radical-Mediated MCRs: The benzylic chloride can serve as a precursor to a radical species, which could then be trapped by multiple components in a radical-mediated MCR. This approach could lead to the formation of highly functionalized and structurally novel compounds.

Sequential MCRs: this compound could be used in a sequential MCR strategy, where the initial product of a multi-component reaction undergoes a subsequent transformation involving one of the functional groups of the starting material.

The exploration of this compound in MCRs has the potential to significantly expand the chemical space accessible from this versatile building block, providing rapid access to libraries of compounds for biological screening.

Computational Design and Prediction of Novel Derivatives and Their Reactivity Profiles

Computational chemistry offers a powerful tool for accelerating the discovery and development of new synthetic methodologies and molecules. In the context of this compound, computational studies can provide valuable insights into its reactivity and guide the design of novel derivatives with desired properties.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. nih.gov This can help in understanding the chemo- and regioselectivity of its reactions and in designing experiments more efficiently.

Catalyst Design: Computational modeling can be employed to design new catalysts that are specifically tailored for reactions involving this compound. By understanding the mechanism of a catalytic reaction at the molecular level, it is possible to design catalysts with improved activity, selectivity, and stability.

Virtual Screening: In silico methods can be used to predict the physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of virtual libraries of derivatives of this compound. nih.gov This can help in prioritizing the synthesis of compounds with a higher probability of being successful as drug candidates.

The integration of computational and experimental approaches will be crucial for the efficient exploration of the chemical space around this compound and for the rational design of novel molecules with important applications in materials science and medicine.

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